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Compound of Interest

Compound Name: Z-D-Thr-OH

Cat. No.: B554475 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of N-

Benzyloxycarbonyl-D-threonine (Z-D-threonine), a critical building block in peptide synthesis

and pharmaceutical development. The benzyloxycarbonyl (Cbz or Z) group serves as a crucial

protecting group for the amine functionality of D-threonine, preventing unwanted side reactions

during peptide coupling and enabling the stereospecific incorporation of this non-proteinogenic

amino acid into peptide chains.

Core Concepts and Reaction Principles
The protection of the amino group of D-threonine with a benzyloxycarbonyl group is most

commonly achieved through the Schotten-Baumann reaction. This well-established method

involves the acylation of an amine with an acyl chloride in the presence of a base.[1] In this

specific synthesis, D-threonine acts as the nucleophilic amine, and benzyl chloroformate is the

acylating agent.[2]

The reaction is typically performed in a biphasic system or an aqueous solution at a controlled

temperature.[3] A base, such as sodium hydroxide or sodium carbonate, is essential to

neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium

towards product formation.[4] Maintaining an alkaline pH (typically between 8 and 10) is critical

for the success of the reaction.
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A summary of the key compounds involved in the synthesis of N-Benzyloxycarbonyl-D-

threonine is presented below.

Compound Formula
Molecular
Weight ( g/mol
)

Role in
Synthesis

Key Properties

D-Threonine C₄H₉NO₃ 119.12 Starting Material

White crystalline

solid, soluble in

water.

Benzyl

Chloroformate

(Cbz-Cl)

C₈H₇ClO₂ 170.59
Protecting Group

Reagent

Oily liquid with a

pungent odor,

water-sensitive.

Sodium

Carbonate
Na₂CO₃ 105.99 Base

White powder,

soluble in water.

N-

Benzyloxycarbon

yl-D-threonine

C₁₂H₁₅NO₅ 253.26 Final Product

White to off-white

solid. Melting

point: ~102-106

°C.

Visualizing the Synthesis Pathway and Workflow
The following diagrams, generated using the DOT language, illustrate the chemical

transformation and the general experimental workflow for the synthesis of N-

Benzyloxycarbonyl-D-threonine.
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Reactants
Reaction Conditions

Products

D-Threonine

N-Benzyloxycarbonyl-D-threonine

+ CbzCl

Benzyl Chloroformate Aqueous Na2CO3
(Base) 0-5 °C

HCl

Byproduct (neutralized by base)

Click to download full resolution via product page

Caption: Reaction scheme for the synthesis of N-Benzyloxycarbonyl-D-threonine.
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Dissolve D-Threonine in Aqueous Base

Cool Reaction Mixture to 0-5 °C

Slowly Add Benzyl Chloroformate

Stir and Allow to Warm to Room Temperature

Wash with Organic Solvent (e.g., Ether)

Acidify Aqueous Layer to pH ~2

Collect Precipitate by Filtration

Wash with Cold Water

Dry the Product

Recrystallize for Higher Purity (Optional)

Click to download full resolution via product page

Caption: General experimental workflow for the synthesis and purification.
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Detailed Experimental Protocol
This protocol provides a detailed methodology for the synthesis of N-Benzyloxycarbonyl-D-

threonine based on the Schotten-Baumann reaction.

Materials and Reagents
Reagent

Molar Mass (
g/mol )

Quantity (g)
Molar Quantity
(mmol)

Molar Ratio

D-Threonine 119.12 11.91 100 1.0

Sodium

Carbonate
105.99 15.90 150 1.5

Benzyl

Chloroformate
170.59 18.77 110 1.1

Deionized Water - 100 mL - -

Diethyl Ether - ~100 mL - -

6M Hydrochloric

Acid
- As needed - -

Procedure
Preparation of the Reaction Mixture: In a 250 mL beaker, dissolve 11.91 g (100 mmol) of D-

threonine and 15.90 g (150 mmol) of sodium carbonate in 100 mL of deionized water. Stir the

mixture until all solids have dissolved.

Cooling: Place the beaker in an ice bath and cool the solution to between 0 and 5 °C with

continuous stirring.

Addition of Benzyl Chloroformate: Slowly add 18.77 g (110 mmol) of benzyl chloroformate to

the cold, stirring solution over a period of approximately 30-45 minutes. It is crucial to

maintain the temperature below 10 °C during the addition to minimize side reactions.

Reaction: After the addition is complete, continue to stir the reaction mixture in the ice bath

for an additional hour. Then, remove the ice bath and allow the mixture to warm to room
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temperature while stirring for another 2-3 hours.

Work-up and Extraction: Transfer the reaction mixture to a separatory funnel. Wash the

aqueous layer with 50 mL of diethyl ether twice to remove any unreacted benzyl

chloroformate and other non-polar impurities. Discard the organic layers.

Precipitation: Cool the aqueous layer in an ice bath. Slowly add 6M hydrochloric acid

dropwise while stirring until the pH of the solution reaches approximately 2. A white

precipitate of N-Benzyloxycarbonyl-D-threonine will form.

Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel.

Washing: Wash the collected solid with two portions of 20 mL of cold deionized water to

remove any remaining salts.

Drying: Dry the product under vacuum or in a desiccator to a constant weight. A typical yield

is in the range of 80-90%.

Purification (Optional)
For obtaining a product of higher purity, recrystallization can be performed.

Dissolution: Dissolve the crude, dried product in a minimal amount of hot ethyl acetate.

Crystallization: Slowly add petroleum ether or hexane to the hot solution until it becomes

slightly turbid.

Cooling: Allow the solution to cool to room temperature and then place it in an ice bath to

facilitate complete crystallization.

Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold

petroleum ether, and dry under vacuum.

This detailed guide provides the necessary information for the successful synthesis,

purification, and characterization of N-Benzyloxycarbonyl-D-threonine, a valuable reagent for

professionals in the fields of chemical synthesis and drug discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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